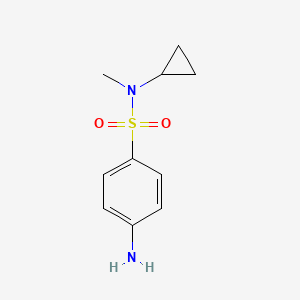

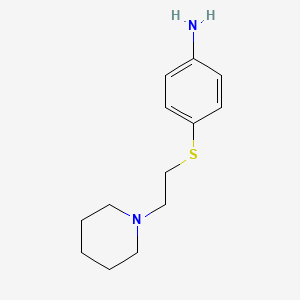

![molecular formula C7H6BrN3 B1519320 5-ブロモ-3-メチル-1H-ピラゾロ[3,4-b]ピリジン CAS No. 885223-65-4](/img/structure/B1519320.png)

5-ブロモ-3-メチル-1H-ピラゾロ[3,4-b]ピリジン

概要

説明

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied from 2017 to 2021 . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . Each method has its own advantages and drawbacks . For instance, one study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .

Molecular Structure Analysis

The molecular weight of “5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine” is 212.05 . It is a solid at room temperature .

Chemical Reactions Analysis

The chemical reactions involving “5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine” have been explored in various studies . For example, one study evaluated the activities of 38 synthesized pyrazolo[3,4-b]pyridine derivatives to inhibit TRKA .

Physical And Chemical Properties Analysis

“5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine” is a solid at room temperature .

科学的研究の応用

医薬品:がん治療のためのTRK阻害剤

5-ブロモ-3-メチル-1H-ピラゾロ[3,4-b]ピリジン誘導体は、トロポミオシン受容体キナーゼ(TRK)の強力な阻害剤として研究されてきました . これらのキナーゼは細胞の増殖と分化において重要な役割を果たしており、その過剰発現または継続的な活性化はがんにつながる可能性があります。 この化合物の誘導体は、TRKAを阻害する上で有望な結果を示しており、がん治療薬としてさらに探求する可能性があります .

材料科学:新規化合物の合成

材料科学では、この化合物は、さまざまな産業で潜在的な用途を持つ新規材料の合成のための前駆体として役立ちます。 その固体形態と室温での安定性により、目的の特性を持つ新しい材料を作成するのに適しています .

環境科学:分析的研究

この化合物のユニークな構造により、環境科学、特に分析的研究で、環境における同様の化合物の挙動と影響を理解するために使用できます .

分析化学:クロマトグラフィーと分光法

分析化学では、5-ブロモ-3-メチル-1H-ピラゾロ[3,4-b]ピリジンは、クロマトグラフィーと分光法で、同様の構造を識別および定量するための標準または参照化合物として使用できます .

生化学:酵素阻害

生化学的には、さまざまな酵素の阻害剤またはモジュレーターとして作用し、生化学的経路に影響を与え、酵素機能と相互作用を研究するためのツールとして役立ちます .

薬理学:創薬

この化合物は、薬理学における創薬、特に疾患プロセスに関与する特定の受容体または酵素を標的とする薬剤を作成するための足場として、貴重なものです .

生物医学的用途:診断画像

生物医学的には、5-ブロモ-3-メチル-1H-ピラゾロ[3,4-b]ピリジンの誘導体は、診断画像技術で使用され、分子レベルでの生物学的プロセスの可視化を支援することができます .

神経科学:神経伝達物質受容体研究

神経科学では、この化合物の誘導体は、神経伝達物質受容体を研究するために使用でき、神経疾患の治療法の開発につながる可能性があります .

Safety and Hazards

“5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

作用機序

Target of Action

The primary target of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is the Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .

Mode of Action

5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated . This compound inhibits this phosphorylation, thereby preventing the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The biochemical pathways affected by 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine are primarily those involving the TRKs . These pathways include the Ras/Erk, PLC-γ, and PI3K/Akt signal transduction pathways . The inhibition of these pathways by this compound leads to a decrease in cell proliferation and differentiation .

Pharmacokinetics

The compound 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine has shown good plasma stability . It also has low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the action of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is the inhibition of the proliferation of certain cell lines . For example, it has been shown to inhibit the proliferation of the Km-12 cell line .

生化学分析

Biochemical Properties

5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that are involved in the proliferation, differentiation, and survival of cells. The compound has been shown to inhibit TRKA with an IC50 value of 56 nM, indicating its potency as a TRK inhibitor . Additionally, 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine interacts with various enzymes and proteins, including cytochrome P450 isoforms, where it exhibits low inhibitory activity except for CYP2C9 .

Cellular Effects

The effects of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine on cellular processes are profound. It has been demonstrated to inhibit the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing selectivity for the MCF-7 and HUVEC cell lines . This compound influences cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are associated with cell proliferation, differentiation, and survival . Furthermore, it affects gene expression and cellular metabolism, contributing to its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine exerts its effects through binding interactions with TRKs. The compound binds to the ATP-binding pocket of TRKA, inhibiting its kinase activity and preventing downstream signaling . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s interaction with cytochrome P450 isoforms suggests a role in modulating metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine have been observed to change over time. The compound exhibits good plasma stability, maintaining its activity over extended periods In vitro and in vivo studies have shown that the compound retains its inhibitory activity against TRKs, but the long-term impact on cellular processes remains to be fully elucidated .

Dosage Effects in Animal Models

The effects of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and suppresses tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 isoforms. The compound’s low inhibitory activity against most cytochrome P450 isoforms, except CYP2C9, suggests selective modulation of metabolic pathways . This selective inhibition can affect metabolic flux and alter metabolite levels, contributing to its pharmacological effects.

Transport and Distribution

Within cells and tissues, 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its physicochemical properties, such as solubility and stability . Understanding the transport mechanisms and distribution patterns is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall pharmacological profile.

特性

IUPAC Name |

5-bromo-3-methyl-2H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGRQAMIQCHTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=NC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653948 | |

| Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885223-65-4 | |

| Record name | 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885223-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

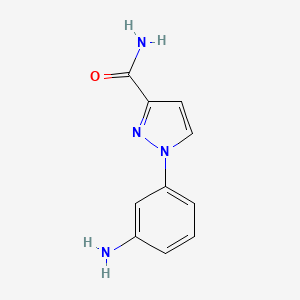

Q1: What is the significance of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine in the synthesis of potential anticancer agents?

A1: 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine serves as a crucial precursor in the multistep synthesis of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines. These compounds are of significant interest due to their potential as cyclin-dependent kinase (Cdk) inhibitors. [] Cdk's play a critical role in regulating the cell cycle, and their dysregulation is often implicated in the development of cancer. Therefore, the synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine represents a critical step towards developing novel anticancer therapies.

Q2: How has the synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine been modified to improve efficiency?

A2: The original multistep synthesis of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which included 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine as an intermediate, has undergone significant modifications to enhance efficiency. [] One key improvement involves the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (3). This is now achieved through the utilization of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (2) as the starting material. Further optimization involves employing the cost-effective coupling reagent N,N′-carbonyldiimidazole (CDI) to activate 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acids (1, 3). These modifications contribute to a more streamlined and efficient synthesis process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

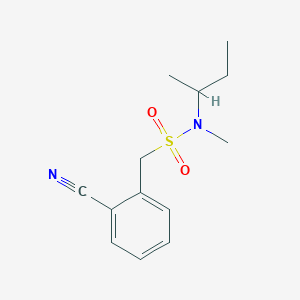

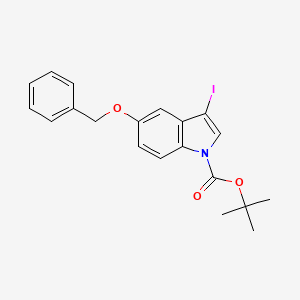

![(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1519242.png)

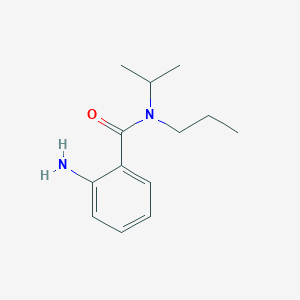

![4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1519243.png)

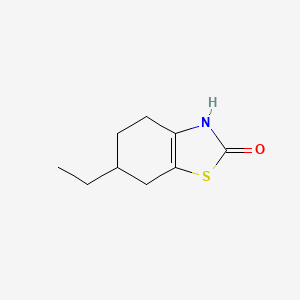

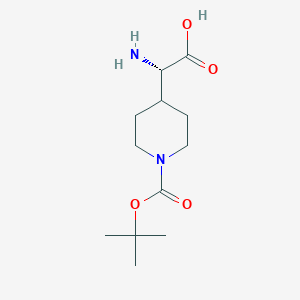

![1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1519247.png)

![6-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B1519248.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1519252.png)

![5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde](/img/structure/B1519260.png)